1,3-Bis(2-propen-1-ylamino)-2-propanol 1,3-Bis(2-propen-1-ylamino)-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992425
InChI: InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

1,3-Bis(2-propen-1-ylamino)-2-propanol

CAS No.:

Cat. No.: VC17992425

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2-propen-1-ylamino)-2-propanol -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name 1,3-bis(prop-2-enylamino)propan-2-ol
Standard InChI InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2
Standard InChI Key NZLVWYSTFRNEGZ-UHFFFAOYSA-N
Canonical SMILES C=CCNCC(CNCC=C)O

Introduction

Chemical Identity and Nomenclature

The compound is systematically named 1,3-Bis(2-propen-1-ylamino)-2-propanol under IUPAC nomenclature, reflecting its propanol backbone substituted with two diallylamino groups at positions 1 and 3. Its CAS Registry Number is 4831-46-3 , and it has a molecular formula of C₁₅H₂₆N₂O and a molecular mass of 250.38 g/mol . Alternative names include:

  • 1,3-Bis(diallylamino)-2-propanol

  • 2-Propanol, 1,3-bis(di-2-propen-1-ylamino)-

  • 1,3-Bis(di-2-propenylamino)-2-propanol

A closely related derivative, 1,3-Bis(allylamino)-2-propanol dihydrochloride (CAS 1101184-94-4), exists as a hydrochloride salt with the formula C₉H₁₈N₂O·2HCl and is marketed for research purposes at a premium price .

Structural and Spectroscopic Characteristics

Molecular Geometry

The compound features a central propanol moiety (-O-CH₂-CH(OH)-CH₂-) with two diallylamino (-N(CH₂CH=CH₂)₂) groups attached to the terminal carbons. The presence of allyl groups introduces spatial constraints and π-electron density, influencing its reactivity.

Spectroscopic Data

  • InChI: InChI=1S/C15H26N2O/c1-5-9-16(10-6-2)13-15(18)14-17(11-7-3)12-8-4/h5-8,15,18H,1-4,9-14H2

  • InChIKey: AZBREXNLRPHATP-UHFFFAOYSA-N

  • SMILES: OC(CN(CC=C)CC=C)CN(CC=C)CC=C

The canonical SMILES confirms the connectivity: a hydroxyl group on C2 of propane, with two N,N-diallylaminoethyl groups on C1 and C3.

Physicochemical Properties

PropertyValueConditionsSource
Molecular Weight250.38 g/mol-
Boiling Point108–110°CPressure: 13 Torr
DensityEstimated ~0.95–1.05 g/cm³25°C (analog-based)-
SolubilityModerate in polar solventsEthanol, DMSO
Refractive Index~1.48–1.52 (estimated)20°C-

The dihydrochloride derivative has higher polarity and solubility in aqueous media due to ionic character .

Reactivity and Functionalization

Amine Reactivity

The secondary amine groups participate in:

  • Alkylation: With alkyl halides to form quaternary ammonium salts.

  • Acylation: With acid chlorides/anhydrides to yield amides.

  • Michael Addition: With α,β-unsaturated carbonyl compounds.

Hydroxyl Group Reactivity

The -OH group enables:

  • Esterification: With carboxylic acids or acyl chlorides.

  • Etherification: Under Williamson conditions.

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s structure suggests utility in drug delivery systems. A related copolymer, N1,N3-bis(prop-2-en-1-yl)propane-1,3-diamine polymer with 1,2-dichloroethane and prop-2-en-1-amine, is under investigation for therapeutic applications .

Polymer Chemistry

Diallylamino groups may serve as crosslinkers in:

  • Cationic Polymers: For water treatment or gene delivery.

  • Thermosetting Resins: Combined with epoxides or acrylates.

Coordination Chemistry

The nitrogen and oxygen donor atoms could form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in catalysis or materials science.

Future Research Directions

  • Toxicokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Polymer Applications: Development of pH-responsive hydrogels.

  • Catalytic Systems: Exploration of metal complexes for organic transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator